molecular formula C12H13FN4O2 B6647367 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline

Cat. No. B6647367
M. Wt: 264.26 g/mol
InChI Key: OUJYWFCDSAPJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline, also known as FIN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FIN is a small molecule inhibitor that targets the enzyme Hsp90, which is involved in the folding and stabilization of numerous client proteins.

Mechanism of Action

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity, which is required for the chaperone function of the protein. This leads to the destabilization and degradation of client proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to induce apoptosis in cancer cells and has demonstrated anti-tumor activity in preclinical studies. In addition, 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have high selectivity for Hsp90, which reduces the potential for off-target effects. However, one limitation of using 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline is that it may not be effective in all types of cancer cells, as some cells may have developed resistance to Hsp90 inhibition.

Future Directions

There are several potential future directions for research on 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline. One direction is to study the combination of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline with other cancer treatments, such as chemotherapy or radiation therapy, to determine if it can enhance the effectiveness of these treatments. Another direction is to investigate the use of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline in combination with other Hsp90 inhibitors to improve its efficacy. Additionally, further research is needed to determine the optimal dosage and administration of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline for different types of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline involves a multi-step process that begins with the reaction of 4-fluoronitrobenzene with 2-(1-methylimidazol-2-yl)ethylamine to form 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline. The final product is then purified through recrystallization. The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has been shown to have potential applications in cancer research, as Hsp90 is overexpressed in many cancer cells and is involved in the stabilization of oncoproteins. Inhibition of Hsp90 by 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline can lead to the degradation of these proteins and ultimately result in cell death. 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has also been studied in the context of neurodegenerative diseases, as Hsp90 is involved in the folding and stabilization of proteins that are associated with these diseases.

properties

IUPAC Name

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2/c1-16-7-6-15-12(16)4-5-14-10-3-2-9(13)8-11(10)17(18)19/h2-3,6-8,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJYWFCDSAPJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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